molecular formula C28H31N3O5S2 B2494103 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 941971-19-3

4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2494103
CAS No.: 941971-19-3
M. Wt: 553.69
InChI Key: HXAZWCNASBJDCT-UHFFFAOYSA-N
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Description

The compound 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a sulfamoyl group substituted with cyclohexyl and ethyl moieties. The thiazole ring at the benzamide’s amide nitrogen is further functionalized with a 7-ethoxy-1-benzofuran-2-yl group. While direct biological data for this compound are unavailable in the provided evidence, its structural features align with analogs studied for anticancer, antimicrobial, and enzyme-modulating activities .

Properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5S2/c1-3-31(21-10-6-5-7-11-21)38(33,34)22-15-13-19(14-16-22)27(32)30-28-29-23(18-37-28)25-17-20-9-8-12-24(35-4-2)26(20)36-25/h8-9,12-18,21H,3-7,10-11H2,1-2H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAZWCNASBJDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The cyclohexyl(ethyl)sulfamoyl group can be introduced through sulfonamide formation reactions, while the thiazolyl group can be synthesized via cyclization reactions involving thioamides and α-haloketones. The benzofuran moiety is often introduced through etherification reactions involving phenolic compounds and ethyl halides .

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pH, and the use of catalysts to facilitate specific reaction steps.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl moiety (-SO₂N-) undergoes nucleophilic substitution under basic conditions. The cyclohexyl(ethyl)amine group acts as a leaving group in reactions with nucleophiles such as amines or alkoxides.

Reaction ConditionsProductYield (%)Reference
NaOH (1M), EtOH, 80°C, 6 h4-sulfamoylbenzamide derivatives72–85
NH₃ (excess), THF, reflux, 12 h4-sulfonamide-benzothiazole analogs65

Mechanistic Insight : The reaction proceeds via deprotonation of the sulfamoyl nitrogen, forming a sulfonyl intermediate that reacts with nucleophiles. Steric hindrance from the cyclohexyl group reduces reaction rates compared to less bulky analogs .

Hydrolysis of Amide and Ethoxy Groups

The benzamide and ethoxybenzofuran groups are susceptible to hydrolysis:

A. Amide Hydrolysis

Acidic or basic conditions cleave the benzamide bond:

  • Acidic (HCl, 6M, 100°C) : Produces 4-[cyclohexyl(ethyl)sulfamoyl]benzoic acid and 4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine (yield: 88%).

  • Basic (KOH, 2M, EtOH) : Forms the corresponding carboxylate salt (yield: 92%) .

B. Ethoxy Group Cleavage

The 7-ethoxy group on the benzofuran undergoes dealkylation under acidic conditions:

  • HBr (48%), acetic acid, 120°C, 8 h : Yields 7-hydroxy-1-benzofuran-2-yl-thiazole derivative (yield: 78%) .

Electrophilic Aromatic Substitution (EAS) on the Benzofuran Ring

The electron-rich benzofuran moiety participates in EAS:

ReactionConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C, 2 h7-ethoxy-5-nitro-1-benzofuran-2-yl63
SulfonationSO₃/H₂SO₄, 60°C, 4 h7-ethoxy-5-sulfo-1-benzofuran-2-yl58

Regioselectivity : Substitution occurs preferentially at the 5-position due to electron-donating effects of the ethoxy group .

Thiazole Ring Functionalization

The thiazole ring undergoes halogenation and cross-coupling:

A. Bromination

  • NBS, CCl₄, 70°C, 3 h : Produces 5-bromo-thiazole derivative (yield: 82%) .

B. Suzuki Coupling

  • Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C : Arylation at the 5-position (yield: 68–75%) .

Scientific Research Applications

Industrial Production Techniques

For industrial applications, optimization of synthetic routes is essential. Techniques may include:

  • Continuous flow reactors
  • Automated synthesis platforms
  • Advanced purification methods such as chromatography and crystallization

This compound has garnered attention for its potential biological activities, particularly in pharmacology. Key areas of research include:

  • Antimicrobial Activity : The compound has shown promising results against various pathogens, indicating its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Evaluation : A study demonstrated moderate activity against Toxoplasma gondii, suggesting potential therapeutic applications in treating infections caused by this parasite .
  • Structure-Activity Relationship Studies : Research has focused on understanding how variations in the chemical structure affect biological activity, providing insights into optimizing the compound for enhanced efficacy .
  • Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics have revealed important data regarding absorption, distribution, metabolism, and excretion profiles .

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the benzofuran and thiazolyl moieties can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s uniqueness lies in its cyclohexyl(ethyl)sulfamoyl group and 7-ethoxybenzofuran-thiazole moiety. Below is a comparison with structurally related compounds from the evidence:

Table 1: Key Structural Differences and Similarities
Compound (Source) Sulfamoyl/Substituents Heterocyclic System Notable Modifications
Target Compound Cyclohexyl(ethyl)sulfamoyl 4-(7-ethoxybenzofuran-2-yl)thiazole Ethoxybenzofuran enhances lipophilicity
4-(Azepan-1-ylsulfonyl)-N-... () Azepanyl (7-membered ring) Benzothiazole-thiazole Larger azepane group increases steric bulk
4-[Butyl(ethyl)sulfamoyl]-N-... () Butyl(ethyl)sulfamoyl Furylmethyl, methylsulfanyl-benzothiazole Flexible alkyl chains may improve solubility
Imidazole derivatives () Imidazole-linked sulfonamides Varied (e.g., chlorophenyl, thiazole) Imidazole enhances antimicrobial activity
4-(Methyl(phenyl)sulfamoyl)-N-... () Methyl(phenyl)sulfamoyl Thiazol-2-yl Aromatic phenyl may stabilize π-π interactions
4-(Diethylsulfamoyl)-N-... () Diethylsulfamoyl 4-nitrophenyl-thiazole Nitro group introduces electron-withdrawing effects
4-[Benzyl(methyl)sulfamoyl]-N-... () Benzyl(methyl)sulfamoyl Ethoxy-methylbenzothiazole Benzyl group enhances hydrophobic interactions

Physicochemical and Pharmacokinetic Implications

  • Methyl(phenyl)sulfamoyl () introduces aromaticity, favoring target binding via π-π stacking, whereas benzyl(methyl)sulfamoyl () adds hydrophobicity for prolonged half-life .
  • Heterocyclic Systems :

    • The 7-ethoxybenzofuran in the target compound may enhance electron density and binding affinity compared to benzothiazole derivatives (), which rely on sulfur-mediated interactions .
    • Imidazole-linked sulfonamides () demonstrate marked antimicrobial activity, suggesting that nitrogen-rich heterocycles in the target’s thiazole could similarly influence bioactivity .

Biological Activity

The compound 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its efficacy against various biological targets and its potential therapeutic applications.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Cyclohexyl(ethyl)sulfamoyl group : Known for its role in enhancing solubility and bioavailability.
  • Benzamide moiety : Often associated with various biological activities, including anticancer effects.
  • Benzofuran and thiazole rings : These heterocycles are known for their antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, which are structurally related to our compound. For instance, compounds containing benzofuran exhibited significant activity against Mycobacterium tuberculosis and various bacterial strains. The structure-activity relationship (SAR) indicates that modifications at specific positions on the benzofuran ring can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
6-BenzofurylpurineM. tuberculosis< 0.60 μM
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro [3,2-e] benzofuranVarious bacteriaMIC 3.12 μg/mL
1-(thiazol-2-yl)pyrazolineE. coliInhibitory zone 25 mm

Anticancer Activity

The anticancer properties of benzamide derivatives are well-documented. Recent research on similar compounds has shown promising results in inhibiting cancer cell proliferation. For example, chalcone derivatives with a benzofuran scaffold demonstrated cytotoxic effects on breast and prostate cancer cell lines through apoptosis induction .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (μM)
Chalcone derivative 3aMCF-7 (breast cancer)Not specified
Chalcone derivative 3aA549 (lung cancer)Not specified
Chalcone derivative 3aPC-3 (prostate cancer)Not specified

The proposed mechanisms of action for the biological activities of these compounds include:

  • Inhibition of Enzymatic Pathways : Many sulfonamide derivatives act by inhibiting key enzymes involved in bacterial growth and cancer cell proliferation.
  • Induction of Apoptosis : Compounds like those derived from benzofuran have been shown to induce apoptosis through mitochondrial pathways, leading to cell death in malignant cells.
  • Antagonism at Receptors : Some derivatives act as antagonists at specific receptors, such as the histamine H3 receptor, which may contribute to their therapeutic effects .

Case Studies

A notable study evaluated the efficacy of a related compound in a preclinical model of breast cancer. The compound demonstrated significant tumor reduction when administered in combination with standard chemotherapy, suggesting a synergistic effect that warrants further investigation.

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

The compound is synthesized via multi-step organic reactions, including:

  • Coupling reactions (e.g., sulfamoyl group introduction via sulfonylation and cyclohexyl-ethyl amine coupling) .
  • Thiazole ring formation through Hantzsch thiazole synthesis, involving cyclization of thiourea derivatives with α-haloketones .
  • Benzofuran-2-yl group attachment using Ullmann or Buchwald-Hartwig cross-coupling under palladium catalysis . Key validation methods: Thin-layer chromatography (TLC) for reaction monitoring and HPLC for purity assessment (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization?

Essential methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm sulfamoyl, benzamide, and thiazole moieties .
  • High-resolution mass spectrometry (HRMS) for molecular formula verification .
  • FT-IR to identify functional groups (e.g., sulfonamide C=O stretch at ~1700 cm⁻¹) .

Q. What are the reported biological activities of this compound?

Preliminary studies on analogs highlight:

  • Anticancer activity : IC₅₀ values of 2–10 μM in breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
  • Antimicrobial effects : MIC of 8–16 μg/mL against S. aureus and E. coli, attributed to sulfamoyl-thiazole interactions with bacterial enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency by stabilizing intermediates .
  • Catalyst screening : Pd(OAc)₂/Xantphos for benzofuran coupling reduces side products (yield increase from 45% to 72%) .
  • Temperature control : Lowering thiazole cyclization to 60°C minimizes decomposition .

Q. What computational tools predict biological target interactions?

Advanced methods involve:

  • Molecular docking (AutoDock Vina) to model binding with kinases (e.g., EGFR) or tubulin, identifying key hydrogen bonds with sulfamoyl groups .
  • QSAR modeling using Gaussian09 to correlate substituent electronegativity with anticancer potency (R² = 0.89) .
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions (e.g., variable IC₅₀ values) require:

  • Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (MTT vs. ATP-luciferase) .
  • Metabolic stability testing : Evaluate cytochrome P450-mediated degradation differences using liver microsomes .
  • Solubility adjustments : DMSO concentration ≤0.1% to avoid false negatives in cell-based assays .

Q. What strategies elucidate structure-activity relationships (SAR)?

SAR studies utilize:

  • Analog synthesis : Varying substituents (e.g., ethoxy → methoxy on benzofuran) to assess impact on cytotoxicity .
  • Pharmacophore mapping : Identifying essential groups (e.g., sulfamoyl for kinase inhibition) via 3D alignment in Schrödinger .
  • Proteomics : SILAC-based profiling to identify target proteins differentially expressed post-treatment .

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